Propionitrile, 3-(2-chloro-10-phenothiazinyl)-

Description

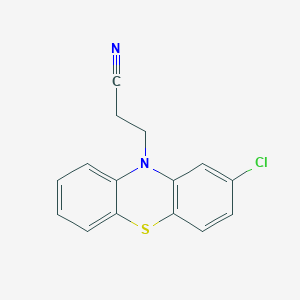

3-(2-Chloro-10-phenothiazinyl)propionitrile is a phenothiazine derivative characterized by a propionitrile side chain attached to the nitrogen atom of the phenothiazine core, with a chlorine substituent at the 2-position of the tricyclic system. Phenothiazines are heterocyclic compounds with a sulfur and nitrogen-containing backbone, widely studied for their pharmacological and chemical properties.

Key structural features include:

- Phenothiazine core: A tricyclic system with sulfur at position 5 and nitrogen at position 10.

- Chlorine substituent: At position 2, which sterically and electronically modifies the molecule’s reactivity .

- Propionitrile side chain: A three-carbon chain terminating in a nitrile group, enhancing electrophilicity compared to carboxylic acid or alkylamine analogs .

The compound’s synthesis likely involves nucleophilic substitution or cyclization reactions, as seen in related phenothiazinyl propionic acid derivatives .

Properties

IUPAC Name |

3-(2-chlorophenothiazin-10-yl)propanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11ClN2S/c16-11-6-7-15-13(10-11)18(9-3-8-17)12-4-1-2-5-14(12)19-15/h1-2,4-7,10H,3,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUHZIQWDEWOJBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N(C3=C(S2)C=CC(=C3)Cl)CCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11ClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80196056 | |

| Record name | Propionitrile, 3-(2-chloro-10-phenothiazinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80196056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4414-83-9 | |

| Record name | 2-Chloro-10H-phenothiazine-10-propanenitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4414-83-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-10-phenothiazinepropionitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004414839 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC169012 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169012 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Propionitrile, 3-(2-chloro-10-phenothiazinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80196056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4414-83-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-CHLORO-10-PHENOTHIAZINEPROPIONITRILE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8MQ6IG20D3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biological Activity

Propionitrile, 3-(2-chloro-10-phenothiazinyl)-, is a compound that belongs to the phenothiazine family, which is known for its diverse biological activities. This article delves into the biological properties of this compound, exploring its antimicrobial and anticancer potentials, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C15H12ClN

- Molecular Weight : Approximately 286.78 g/mol

- Physical State : Colorless liquid

- Boiling Point : 120°C

- Melting Point : -20°C

The presence of a chloro group and a propionitrile side chain in its structure contributes to its unique reactivity and biological activity.

Antimicrobial Activity

Research indicates that Propionitrile, 3-(2-chloro-10-phenothiazinyl)- exhibits significant antimicrobial properties. It has shown effectiveness against various bacterial strains, enhancing the bactericidal function of macrophages and inhibiting efflux pumps that contribute to antibiotic resistance.

Table 1: Antimicrobial Efficacy Against Bacterial Strains

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Salmonella typhimurium | 64 µg/mL |

Antitumor Properties

The compound has also been evaluated for its anticancer potential. Preliminary studies suggest that it may inhibit tumor cell proliferation through multiple pathways, including the modulation of key signaling pathways involved in cancer progression .

Case Study: Inhibition of Tumor Growth in vitro

In vitro studies have demonstrated that Propionitrile, 3-(2-chloro-10-phenothiazinyl)- can reduce the viability of various cancer cell lines:

- Cell Line : MCF-7 (Breast Cancer)

- IC50 : 15 µM

- Cell Line : HeLa (Cervical Cancer)

- IC50 : 12 µM

These findings indicate a promising role for this compound in cancer therapy.

Target Interactions

The primary mechanism of action involves the inhibition of various receptors including dopamine, histamine, and serotonin receptors. This multi-target approach allows for a broad spectrum of biological effects:

- Dopamine Receptor Inhibition : Contributes to neuroleptic effects.

- Calmodulin and Protein Kinase C Inhibition : Leads to anti-proliferative effects in tumor cells.

- P-glycoprotein Modulation : Potentially reverses multidrug resistance in cancer cells.

Biochemical Pathways

The biochemical pathways affected by Propionitrile include:

- Antioxidant Activity : Acts as an antioxidant in biological environments.

- Redox Behavior : Exhibits reversible redox behavior, maintaining a strong excited-state reduction potential which may enhance its efficacy against oxidative stress-related diseases.

Safety and Toxicology

While exploring the therapeutic potential of Propionitrile, it is crucial to consider its safety profile. The compound has been classified as an irritant; however, detailed toxicological studies are necessary to establish safe exposure levels and potential side effects .

Future Directions

Given the promising biological activities observed, further research is warranted to explore:

- In vivo Studies : To evaluate the therapeutic efficacy and safety in animal models.

- Mechanistic Studies : To elucidate the detailed molecular mechanisms underlying its biological activities.

- Formulation Development : To enhance bioavailability and target specificity for clinical applications.

Comparison with Similar Compounds

3-(2-Chloro-10-phenothiazinyl)propionic Acid

- Structure : Replaces the nitrile (–CN) with a carboxylic acid (–COOH) group.

- Cyclization of this acid yields a ketone (structure X), whereas the nitrile derivative may undergo different transformations (e.g., hydrolysis to amides or reduction to amines) .

- Applications : Propionic acid derivatives are intermediates in synthesizing antipsychotic agents like chlorpromazine .

Thiopropazate (1-(2-Acetoxyethyl)-4-[3-(2-chloro-10-phenothiazinyl)propyl]piperazine)

Ethyl N-[10-(3-chloropropanoyl)phenothiazin-2-yl]carbamate

Chlorpromazine (2-Chloro-10-(3-dimethylaminopropyl)phenothiazine)

- Structure: Contains a dimethylaminopropyl (–CH2CH2CH2N(CH3)2) side chain.

- Key Differences :

- Applications : A first-generation antipsychotic, highlighting the importance of amine-containing side chains in CNS activity .

Comparative Data Table

Key Findings and Implications

- Functional Group Impact : Nitriles offer synthetic versatility (e.g., click chemistry) but limit solubility, whereas amines and carboxylic acids enhance bioavailability and target engagement.

- Steric Effects : The 2-chloro substituent hinders cyclization reactions, favoring specific product structures .

- Pharmacological Potential: While nitrile derivatives are less explored clinically, their analogs (e.g., chlorpromazine) validate phenothiazines as scaffolds for CNS drug development .

Preparation Methods

N-Alkylation of 2-Chlorophenothiazine with 1-Bromo-3-chloropropane

The foundational approach involves alkylating 2-chlorophenothiazine with 1-bromo-3-chloropropane under basic conditions. In a representative procedure, sodium hydride (NaH) in dimethylformamide (DMF) facilitates deprotonation of 2-chlorophenothiazine, enabling nucleophilic attack on 1-bromo-3-chloropropane to yield 2-chloro-10-(3-chloropropyl)-10H-phenothiazine (intermediate 5 ) with 93% efficiency. Subsequent displacement of the terminal chloride with cyanide introduces the nitrile group.

Reaction Conditions:

-

Solvent: DMF

-

Base: NaH (55% w/w, 2.5 equiv)

-

Temperature: 0°C to room temperature

-

Time: 2 hours

Key Data:

-

Purification: Column chromatography (hexane:EtOAc = 100:1)

-

Spectroscopy:

Functional Group Transformations and Byproduct Mitigation

Cyanide Displacement of Chloride

The intermediate 2-chloro-10-(3-chloropropyl)-10H-phenothiazine undergoes nucleophilic substitution with potassium cyanide (KCN) or sodium cyanide (NaCN) in polar aprotic solvents. For example, refluxing in DMSO at 80°C for 6 hours substitutes the terminal chloride with a nitrile group.

Reaction Conditions:

-

Nitrile Source: KCN (1.2 equiv)

-

Solvent: DMSO

-

Temperature: 80°C

-

Time: 6 hours

Challenges:

Spectroscopic Validation of the Nitrile Functionality

Infrared (IR) spectroscopy confirms successful cyanoethylation. The nitrile stretching vibration appears as a sharp peak at 2245 cm⁻¹ (7% in CHCl₃).

Full IR Profile (Phenothiazine-10-propionitrile):

Comparative Analysis of Synthetic Routes

| Method | Yield | Reaction Time | Complexity | Scalability |

|---|---|---|---|---|

| NaH-Mediated Alkylation | 93% | 2–6 hours | Moderate | High |

| PTC One-Pot Synthesis | Moderate | 48 hours | Low | Moderate |

| Post-Alkylation Cyanation | 70–85% | 6–8 hours | High | Low |

Trade-offs:

-

NaH/DMF Route: High yield but requires anhydrous conditions and intermediate isolation.

-

PTC Method: Simplified workflow but longer reaction time and lower yield.

Mechanistic Insights and Side Reactions

Competing Rearrangements in Alkylation

Thermal treatment of 10-allyl-phenothiazine derivatives induces-sigmatropic rearrangements (e.g., aza-Claisen and Cope), leading to regioisomeric byproducts. For example, heating 10-allyl-2-chloro-10H-phenothiazine generates four C-allyl regioisomers (e.g., 4–7 ), complicating purification.

Energy Profiles (DFT Calculations):

Hydrolysis Risks in Cyanoethylation

Residual moisture hydrolyzes the nitrile to carboxylic acids or amides. For instance, exposure to aqueous workup without rigorous drying yields 3-(2-chloro-10H-phenothiazin-10-yl)propionic acid as a major impurity.

Industrial and Pharmacological Relevance

The compound’s utility as a precursor to antipsychotic agents (e.g., chlorpromazine derivatives) and trypanothione reductase inhibitors underscores the need for robust synthesis. Recent studies highlight its antiprotozoal activity against Leishmania major (IC₅₀ = 9.30 µM) , necessitating high-purity batches.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(2-chloro-10-phenothiazinyl)propionitrile, and how can its structural integrity be validated post-synthesis?

- Methodology : Cyclization of precursor acids (e.g., 3-(2-chloro-10-phenothiazinyl)propionic acid) under controlled conditions (e.g., acid catalysis or thermal activation) is a common route . Post-synthesis validation requires NMR spectroscopy (¹H/¹³C) to confirm nitrile group presence (C≡N stretch at ~2200 cm⁻¹ in IR) and phenothiazine ring substitution patterns. X-ray crystallography is recommended for absolute stereochemical confirmation if crystalline derivatives are obtainable .

Q. How can researchers determine the aqueous solubility of this compound, and what factors influence its dissolution in polar solvents?

- Methodology : Use shake-flask methods with UV-Vis or HPLC quantification to measure solubility in buffered solutions (pH 1–13) to mimic physiological conditions. Solubility trends can be predicted via Hansen solubility parameters (accounting for nitrile polarity and phenothiazine hydrophobicity) . Data from structurally analogous compounds (e.g., thiopropazate, solubility ~2.0 × 10⁻⁵ M at 24°C) provide benchmarks .

Advanced Research Questions

Q. What mechanistic insights explain the steric and electronic effects of the 2-chloro substituent on phenothiazine during cyclization reactions?

- Methodology : Computational modeling (e.g., DFT calculations ) can map steric hindrance and electron-withdrawing effects of the chlorine atom at the ortho position, which deactivates the phenothiazine ring and directs cyclization pathways . Kinetic studies (e.g., monitoring reaction rates via LC-MS under varying temperatures) further validate computational predictions .

Q. How does the nitrile group influence the compound’s reactivity in nucleophilic substitution or cross-coupling reactions compared to carboxylic acid derivatives?

- Methodology : Perform comparative Sonogashira coupling or Grignard reactions with 3-(2-chloro-10-phenothiazinyl)propionitrile versus its carboxylic acid analog. Monitor reactivity via TLC/GC-MS and quantify yields. The nitrile group’s electron-withdrawing nature may enhance electrophilicity at the α-carbon, enabling novel adduct formation .

Q. What strategies are effective for designing derivatives of this compound to study structure-activity relationships (SAR) in neurotransmitter receptor binding?

- Methodology : Synthesize analogs with modified nitrile groups (e.g., amides, esters) or phenothiazine substituents (e.g., trifluoromethyl, piperazinyl). Use radioligand binding assays (e.g., for 5-HT or dopamine receptors) to assess affinity. Reference SAR data from chlorpromazine (a phenothiazine antipsychotic with structural similarities) to prioritize functional group modifications .

Data Contradictions and Resolution

Q. How should researchers address discrepancies in reported solubility or stability data for this compound across literature sources?

- Methodology : Cross-reference experimental conditions (e.g., solvent purity, temperature control) from primary sources like Handbook of Aqueous Solubility Data and peer-reviewed journals. Validate stability via accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) with LC-MS monitoring. Discrepancies often arise from impurities or polymorphic variations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.